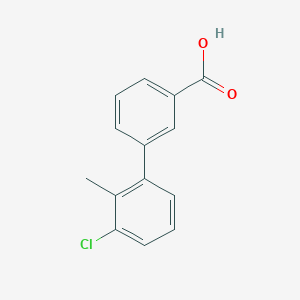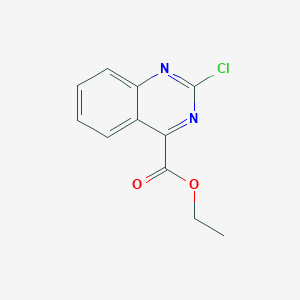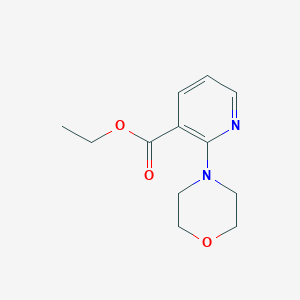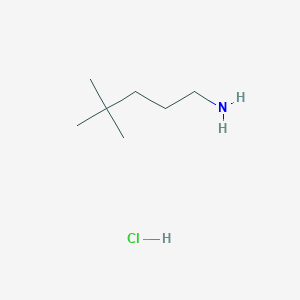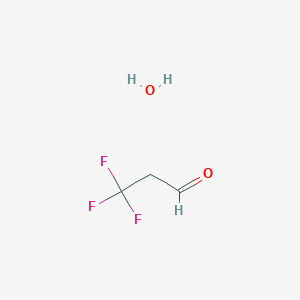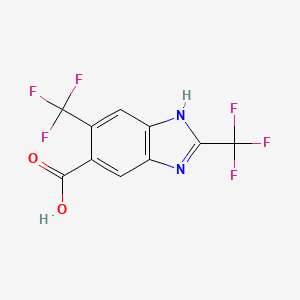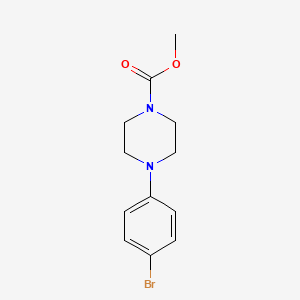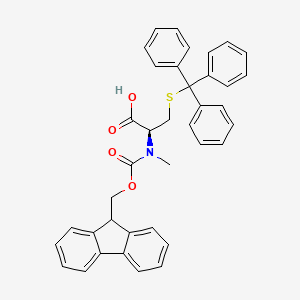![molecular formula C15H14N2O2 B1454779 (2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 1396722-70-5](/img/structure/B1454779.png)
(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid
説明
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, temperature, pressure, and catalysts can all influence the outcome of the synthesis .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques. For example, titration can be used to study acid-base reactions, while spectroscopic techniques can be used to study redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .科学的研究の応用
Synthesis and Antimicrobial Activity
- A series of compounds similar to the chemical structure , synthesized by condensing substituted chalcones with isoniazid, showed significant antimicrobial activity. These compounds were evaluated against standard drugs and exhibited high activity, particularly those containing a methoxy group (Kumar et al., 2012).
Structural Analysis and Chemical Behavior
- Detailed structural analysis of certain derivatives revealed stereochemical peculiarities that prevent their transformation into expected products via thermal intramolecular Diels–Alder reactions. This insight is crucial for understanding the reactivity and potential applications of such compounds (Borisova et al., 2016).
Crystal and Molecular Structure Studies
- Synthesis and structural elucidation of specific derivatives have been conducted, demonstrating the diversity in potential structural frameworks and their implications for understanding compound behavior and reactivity (Prabhudeva et al., 2017).
Microwave-Assisted Synthesis and Biological Activity
- Microwave-assisted synthesis techniques have been applied to develop pyrazole derivatives, indicating a modern approach to optimizing reaction conditions for generating compounds with notable antibacterial and antifungal activities (Swarnkar et al., 2014).
Nonlinear Optical Activity
- Research into derivatives of this compound class has highlighted their potential in nonlinear optical (NLO) applications, with specific compounds showing significant SHG (Second Harmonic Generation) activity, underscoring the versatility of these chemical structures beyond merely pharmaceutical applications (Venkatesan et al., 2016).
Anticonvulsant Properties
- Novel pyrazoline derivatives have been synthesized and evaluated for their anticonvulsant activities, offering insights into the therapeutic potential of such compounds. This highlights the breadth of biological activities that can be associated with these chemical entities (Bhandari et al., 2013).
Safety And Hazards
将来の方向性
The future directions for research on a compound depend on its properties and potential applications. For example, if the compound has medicinal properties, future research may focus on developing it into a drug. If the compound has unique physical or chemical properties, it may be studied for potential use in materials science or other fields .
特性
IUPAC Name |
(E)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)9-8-14-11-16-17(12-14)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2,(H,18,19)/b7-4+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDUVFAWBRGAOY-NUXDXBQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)
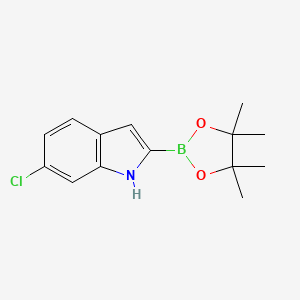
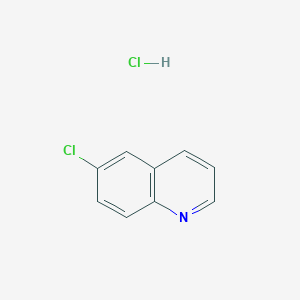
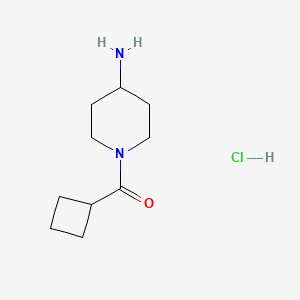
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)
